molecular formula C15H24O B081270 (-)-2-Cedranone CAS No. 13567-40-3

(-)-2-Cedranone

Cat. No.: B081270
CAS No.: 13567-40-3
M. Wt: 220.35 g/mol
InChI Key: CHPQWDBBFXQHQC-RXHHHXIQSA-N
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Description

(-)-2-Cedranone is a bicyclic sesquiterpene ketone primarily found in essential oils of cedarwood (Cedrus spp.) and juniper species. Its molecular formula is $ \text{C}{15}\text{H}{24}\text{O} $, with a distinctive bicyclic structure featuring a ketone group at the 2-position of the cedrane skeleton. This compound is enantiomerically distinct from its (+)-isomer, contributing to unique olfactory properties that make it valuable in perfumery and flavor industries .

Properties

CAS No.

13567-40-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one

InChI

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10-,11+,13+,15-/m1/s1

InChI Key

CHPQWDBBFXQHQC-RXHHHXIQSA-N

SMILES

CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H](C(=O)C3)C

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(-)-2-Cedranone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and substituted compounds .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 220.35 g/mol
  • Boiling Point : ~290°C (estimated)
  • Odor Profile : Woody, amber-like, with subtle sweet-spicy undertones.

Comparison with Structurally Similar Compounds

(+)-3-Cedranone

(+)-3-Cedranone, an isomer of (-)-2-Cedranone, differs in the position of the ketone group (3-position) and stereochemistry.

Property This compound (+)-3-Cedranone
Molecular Formula $ \text{C}{15}\text{H}{24}\text{O} $ $ \text{C}{15}\text{H}{24}\text{O} $
CAS Number 471-61-2 468-06-4
Odor Profile Woody, amber Earthy, camphoraceous
Natural Source Cedarwood oil Juniper berries

Functional Differences :

  • Sensory Applications: this compound is preferred in high-end perfumes for its refined aroma, while (+)-3-Cedranone is used in industrial fragrances for its stronger camphor notes .
  • Bioactivity: Preliminary studies suggest this compound has higher antimicrobial efficacy against Staphylococcus aureus compared to (+)-3-Cedranone .

α-Cedrene

α-Cedrene, a structurally related sesquiterpene, lacks the ketone group but shares the cedrane backbone.

Property This compound α-Cedrene
Molecular Formula $ \text{C}{15}\text{H}{24}\text{O} $ $ \text{C}{15}\text{H}{24} $
Boiling Point ~290°C ~263°C
Solubility Low in water, high in ethanol Insoluble in water, soluble in organic solvents

Functional Differences :

  • Industrial Use: α-Cedrene is a common fixative in cosmetics, whereas this compound is reserved for premium products due to cost .
  • Synthetic Accessibility: α-Cedrene is more readily synthesized via pinene derivatives, while this compound requires enantioselective ketonization, increasing production costs .

Comparison with Functionally Similar Compounds

Cedrol

Cedrol, a tricyclic alcohol derived from cedarwood, shares similar sourcing but differs in functional groups.

Property This compound Cedrol
Functional Group Ketone Alcohol
Bioactivity Antimicrobial Sedative, anti-inflammatory
Market Price ~$1,200/kg \sim$800/kg

Research Findings and Data Limitations

Recent studies highlight this compound’s enantiomeric purity as critical for bioactivity, with racemic mixtures showing reduced efficacy . However, comparative data with analogs like (+)-3-Cedranone remain sparse, underscoring the need for targeted research.

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